molecular formula C15H20O4 B1326103 Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate CAS No. 951889-70-6

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate

Cat. No.: B1326103
CAS No.: 951889-70-6
M. Wt: 264.32 g/mol
InChI Key: CPROWHMJZKVXFL-UHFFFAOYSA-N
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Description

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is a chemical intermediate of interest in medicinal and organic chemistry research. This compound features an ester-linked valerate chain terminated with a ketone group, attached to a methoxy- and methyl-substituted phenyl ring. This molecular architecture is characteristic of compounds studied for their potential as building blocks in the synthesis of more complex molecules, particularly in the development of pharmacologically active heterocycles . Similar ketoester compounds are frequently utilized as key precursors in multi-component reactions, such as the Hantzsch synthesis, for creating polyhydroquinoline and dihydropyridine derivatives . These structural motifs are commonly investigated for their diverse biological activities. Based on studies of highly analogous structures, the 4-methoxyphenyl moiety in this compound may influence its lipophilicity and electronic properties, which can be critical for interaction with biological targets . In a research setting, this compound could be used to explore mechanisms of action related to enzyme inhibition or receptor modulation, though its specific biological profile requires further characterization . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-(4-methoxy-2-methylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-4-19-15(17)7-5-6-14(16)13-9-8-12(18-3)10-11(13)2/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPROWHMJZKVXFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=C(C=C1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Corresponding Acid

The most common and foundational method for preparing Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate involves the esterification of the corresponding 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid with ethanol. This reaction is typically catalyzed by a strong acid such as sulfuric acid under reflux conditions to drive the reaction to completion.

  • Reaction Conditions:

    • Catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid
    • Solvent: Ethanol (also acts as reactant)
    • Temperature: Reflux (~70–80°C)
    • Time: Several hours (commonly 4–18 hours depending on scale and catalyst)
  • Mechanism:

    • Protonation of the carboxylic acid carbonyl oxygen increases electrophilicity.
    • Nucleophilic attack by ethanol forms a tetrahedral intermediate.
    • Elimination of water and deprotonation yields the ester.
  • Purification:

    • Post-reaction, the mixture is neutralized and extracted with organic solvents such as ethyl acetate.
    • Organic layers are washed with water and brine, dried over sodium sulfate, and concentrated.
    • Crystallization from ethanol or other suitable solvents yields the pure ester.

A less direct but documented approach involves halogenation of ethyl 3-oxovalerate to form ethyl 4-bromo-3-oxovalerate, followed by nucleophilic substitution with the 4-methoxy-2-methylphenyl moiety or its derivatives. This method allows for the introduction of the aromatic substituent at a specific position on the valerate chain.

  • Key Steps:

    • Bromination of ethyl 3-oxovalerate with bromine under controlled conditions.
    • Reaction of the bromo intermediate with the aromatic nucleophile.
    • Subsequent purification steps including filtration, washing, and crystallization.
  • Reaction Conditions:

    • Temperature control (often 0–25°C) to avoid side reactions.
    • Use of inert atmosphere (argon) to prevent oxidation.
    • Solvent systems such as toluene or tetrahydrofuran.
  • Yields:

    • Overall yields reported around 40–87% depending on step optimization.
Step Reagents/Conditions Temperature Time Yield (%) Notes
Esterification 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid, ethanol, H2SO4 Reflux (~75°C) 4–18 hours 70–90 Acid catalyst essential for conversion
Bromination Ethyl 3-oxovalerate, Br2 0–25°C 1–3 hours 80–85 Controlled addition to avoid polybromination
Nucleophilic substitution 4-methoxy-2-methylphenyl nucleophile, solvent (toluene/THF) -20 to 25°C 1–2 hours 60–80 Argon atmosphere recommended
Purification and crystallization Ethanol or ethyl acetate, drying agents (Na2SO4) Ambient to 77°C Variable - Crystallization improves purity
  • Catalyst Selection: Sulfuric acid and p-toluenesulfonic acid monohydrate have been shown to effectively catalyze esterification with high conversion rates and manageable side reactions.

  • Temperature Control: Maintaining reflux temperature during esterification ensures complete reaction while minimizing decomposition.

  • Solvent Effects: Ethanol serves both as solvent and reactant, simplifying the reaction setup. Post-reaction extraction with ethyl acetate and washing with brine and water removes impurities effectively.

  • Reaction Time: Extended reflux times (up to 18 hours) improve yield but require monitoring to prevent degradation.

  • Crystallization: Cooling the reaction mixture to room temperature and then to sub-zero temperatures (-20°C) promotes crystallization of the product, facilitating isolation and purification.

  • Scale-Up Considerations: Continuous flow reactors have been proposed for industrial scale-up to enhance control over reaction parameters, improve yield, and reduce human error.

Method Key Reagents Advantages Disadvantages Typical Yield (%)
Direct Esterification Acid, ethanol, sulfuric acid catalyst Simple, high yield, scalable Requires reflux, acid handling 70–90
Halogenation + Substitution Ethyl 3-oxovalerate, Br2, aromatic nucleophile Allows selective substitution Multi-step, sensitive to conditions 40–80
Continuous Flow Esterification Same as direct esterification Better control, scalable Requires specialized equipment >85

The preparation of this compound is predominantly achieved through acid-catalyzed esterification of the corresponding acid with ethanol under reflux conditions. Alternative synthetic routes involving halogenation and nucleophilic substitution provide additional flexibility but are more complex. Optimization of reaction parameters such as catalyst choice, temperature, and purification techniques significantly impacts yield and purity. Industrial scale-up benefits from continuous flow methodologies, enhancing reproducibility and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-(4-methoxy-2-methylphenyl)-5-oxovaleric acid.

    Reduction: Formation of 5-(4-methoxy-2-methylphenyl)-5-hydroxyvalerate.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate has been investigated for its potential pharmaceutical applications, particularly in the development of anti-diabetic agents. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further exploration in drug development.

Case Study: Anti-Diabetic Activity

A study demonstrated that derivatives of compounds similar to this compound exhibit significant anti-diabetic properties. These compounds were shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The structural modifications, including the methoxy and methyl groups, were crucial for their biological activity .

Organic Synthesis

The compound serves as an intermediate in various organic synthesis processes, especially in the creation of more complex molecules through reactions such as Michael additions and other nucleophilic additions.

Application in Multicomponent Reactions

Research has highlighted the use of this compound in enantioselective organocatalytic reactions. These reactions are essential for synthesizing chiral compounds that are valuable in pharmaceuticals. The compound's ability to participate in Michael additions with electron-poor olefins has been documented, leading to high yields and selectivity .

The biological activity of this compound has been explored, particularly its potential antioxidant properties. Such properties are critical in developing therapeutic agents for various diseases linked to oxidative stress.

Antioxidant Studies

Recent studies have indicated that compounds containing similar structural motifs exhibit antioxidant activity, which is beneficial for preventing cellular damage caused by free radicals. This activity is attributed to the presence of the methoxy group on the phenyl ring, enhancing electron donation capabilities .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryDevelopment of anti-diabetic agentsSignificant reduction in blood glucose levels
Organic SynthesisIntermediate for complex molecule synthesisEffective in Michael additions with high yields
Biological ActivityAntioxidant propertiesExhibits antioxidant activity beneficial for cellular health

Mechanism of Action

The mechanism of action of Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active valeric acid derivative, which can then interact with various biological pathways. The methoxy and methyl groups on the phenyl ring may also contribute to the compound’s overall activity by influencing its binding affinity to target proteins .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The biological and physicochemical properties of 5-aryl-5-oxovalerates are highly dependent on the substituents of the phenyl ring. Below is a comparative analysis of key analogs:

Compound Name Substituents CAS Number Molecular Weight Key Properties/Bioactivity Reference
Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate 4-OCH₃, 2-CH₃ 951889-70-6 264.29* Enhanced metabolic stability due to 3-methyl group; potential OXE receptor antagonist
Ethyl 5-(4-chloro-2-fluorophenyl)-5-oxovalerate 4-Cl, 2-F 951886-37-6 272.70 Increased halogen electronegativity may improve binding affinity; lab use only
Ethyl 5-(3-chloro-4-methylphenyl)-5-oxovalerate 3-Cl, 4-CH₃ 57992-89-9 272.70 Chlorine atom enhances lipophilicity; limited metabolic data available
Ethyl 5-(5-fluoro-2-methoxyphenyl)-5-oxovalerate 5-F, 2-OCH₃ - 268.26* Fluoro substituent may reduce oxidative metabolism; no reported bioactivity
Ethyl 5-(4-fluorophenyl)-5-oxovalerate 4-F 342636-36-6 238.25 Simpler structure; used as a synthetic intermediate
Ethyl 5-(2,3,4-trimethoxyphenyl)-5-oxovalerate 2,3,4-(OCH₃)₃ 854859-30-6 310.34 Bulkier substituents may hinder receptor interaction; untested in biological assays

*Calculated based on molecular formula.

Key Observations :

  • However, these groups may also increase metabolic susceptibility.
  • Bulkier Substituents : Compounds like the 2,3,4-trimethoxy analog () show reduced potency in preliminary models, likely due to steric clashes.

Modifications to the 5-Oxovalerate Chain

The 5-oxovalerate chain is critical for bioactivity, particularly in OXE receptor antagonism:

  • 3-Methyl Substitution : Addition of a methyl group at the 3-position of the 5-oxovalerate chain (as in the title compound) dramatically increases potency (e.g., S-264 enantiomer IC₅₀ = 400 nM) by favoring a bioactive conformation and blocking β-oxidation metabolism .
  • Chloro/Bromo Substituents : In indole-based analogs, 6-Cl or 5-Br substitutions on adjacent rings enhance potency by 3–4 fold, but this effect is context-dependent .
  • Racemic vs. Enantiopure Forms : The S-enantiomer of methyl-substituted analogs (e.g., S-264) shows significantly higher activity than the R-form, emphasizing the role of stereochemistry .

Metabolic Stability and Pharmacokinetics

  • Resistance to β-Oxidation : The 3-methyl group in the title compound prevents degradation via β-oxidation, a common metabolic pathway for linear aliphatic chains .
  • Comparative Metabolism : Analogs lacking methyl groups (e.g., Ethyl 5-(4-fluorophenyl)-5-oxovalerate ) are more susceptible to hepatic metabolism, reducing their in vivo half-lives.

Biological Activity

Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an ester functional group, a ketone, and a substituted aromatic ring. Its molecular formula is C14H18O4C_{14}H_{18}O_4, with a molecular weight of 250.29 g/mol. The presence of the methoxy and methyl groups on the aromatic ring significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The ester group can undergo hydrolysis to release active components that may modulate enzymatic activity or receptor interactions. The hydrophobic nature of the aromatic moiety allows for effective binding to lipid membranes and proteins, potentially influencing signaling pathways associated with cell proliferation and apoptosis.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and Ehrlich Ascites Carcinoma (EAC) cells. In one study, derivatives demonstrated IC50 values as low as 1.2 µM against MCF-7 cells, indicating strong antiproliferative activity .

Antioxidant Properties

Research has also indicated that this compound may exhibit antioxidant properties. Compounds in this class have been shown to enhance total antioxidant capacity in vitro, suggesting potential protective effects against oxidative stress-related diseases .

Antibacterial Activity

Some derivatives related to this compound have demonstrated antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at low micromolar ranges . This suggests that this compound could be explored for its potential use in treating bacterial infections.

Case Studies and Research Findings

Study Objective Findings
Study on Antitumor Activity Evaluate cytotoxic effects on EAC cellsSignificant reduction in tumor cell viability; no organ toxicity observed
Antioxidant Capacity Assessment Measure total antioxidant capacity in various assaysEnhanced antioxidant activity compared to standard agents
Antibacterial Evaluation Test efficacy against Gram-positive bacteriaEffective against E. faecalis with MIC = 8 μM

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing Ethyl 5-(4-methoxy-2-methylphenyl)-5-oxovalerate, and how are they applied methodologically?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to identify proton environments (e.g., methoxy, ester, and aromatic groups). Integrate peaks to confirm substituent ratios.
  • Infrared Spectroscopy (IR) : Analyze carbonyl stretches (e.g., ester C=O at ~1740 cm1^{-1} and ketone C=O at ~1700 cm1^{-1}) to distinguish functional groups.
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or EI-MS, focusing on fragmentation patterns of the ester and aryl moieties.
  • X-ray Crystallography (if crystalline): Resolve bond lengths and angles, as demonstrated in structural studies of related esters .

Q. What synthetic routes are typical for preparing aryl-substituted 5-oxovalerate esters?

  • Answer :

  • Claisen Condensation : React β-keto esters with aryl ketones under acidic or basic conditions.
  • Alkylation Strategies : Use Grignard reagents or organozinc compounds to introduce aryl groups to ester precursors.
  • Example : For analogous compounds, anhydrous ZnCl2_2 in chlorinated solvents at controlled temperatures (-1°C to 5°C) ensures regioselective alkylation, as seen in ethyl 5-(1-chloroethyl)-2-furoate synthesis .

Q. How can researchers assess the purity of this compound using chromatographic methods?

  • Answer :

  • HPLC : Use a C18 column with a methanol/water gradient (e.g., 70:30 to 95:5) and UV detection at 254 nm.
  • GC-MS : Employ a polar stationary phase (e.g., DB-WAX) and temperature ramp (50°C to 250°C at 10°C/min) for volatile derivatives.
  • TLC : Silica gel plates with ethyl acetate/hexane (1:3) and visualization under UV or iodine vapor.

Advanced Research Questions

Q. How can computational methods resolve discrepancies between experimental and theoretical structural data for 5-oxovalerate esters?

  • Answer :

  • DFT Studies : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to calculate bond lengths/angles. Compare with X-ray data to identify deviations caused by crystal packing effects .
  • Electrostatic Potential Maps : Model electron density to predict reactive sites (e.g., carbonyl groups for nucleophilic attack).
  • Troubleshooting : Adjust computational parameters (solvent models, dispersion corrections) to align with experimental conditions.

Q. What strategies optimize cyclization reactions to synthesize heterocyclic derivatives from 5-oxovalerate precursors?

  • Answer :

  • Catalyst Selection : Use acetic acid or POCl3_3 to promote cyclization, as shown in the formation of pyrazolo[1,5-a]pyrimidines from 5-amino-4-(4-methoxy-2-methylphenyl)-3-methylpyrazole .
  • Solvent Effects : Reflux in toluene or DMSO enhances reaction efficiency for high-ring-strain intermediates.
  • Temperature Control : Maintain 150°C in polar aprotic solvents (e.g., DMSO) to stabilize transition states.

Q. How to design kinetic studies for esterification mechanisms involving 5-oxovalerate intermediates?

  • Answer :

  • Variable Concentration Experiments : Monitor rate dependence on acyl chloride or alcohol concentrations via in situ IR.
  • Isotopic Labeling : Use 18^{18}O-labeled water to trace ester hydrolysis pathways.
  • Arrhenius Analysis : Measure rate constants at 10°C intervals (e.g., 25–65°C) to calculate activation energy, referencing protocols for similar esters .

Q. What safety protocols are critical for handling reactive intermediates in 5-oxovalerate synthesis?

  • Answer :

  • Ventilation : Use fume hoods for reactions releasing HCl gas (e.g., alkylation with ZnCl2_2) .
  • Personal Protective Equipment (PPE) : Wear acid-resistant gloves and goggles during chlorination steps.
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal.

Data Contradiction Analysis

Q. How to address conflicting reports on reaction yields for aryl-substituted 5-oxovalerates?

  • Answer :

  • Reproducibility Checks : Verify moisture-free conditions (critical for ZnCl2_2-mediated reactions) .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., dimerization or over-alkylation).
  • Scale Effects : Test yields at microscale (1 mmol) vs. bulk (100 mmol) to identify mass-transfer limitations.

Q. Why might X-ray and DFT data differ in predicting molecular conformations?

  • Answer :

  • Crystal Packing Forces : X-ray captures intermolecular interactions (e.g., H-bonding) absent in gas-phase DFT models .
  • Solution vs. Solid State : Compare DFT results with NMR coupling constants to assess conformational flexibility.

Methodological Guidelines Table

Research Aspect Recommended Techniques Key References
Structural ElucidationX-ray crystallography, DFT (B3LYP), 1^1H/13^13C NMR
Reaction OptimizationKinetic profiling, solvent screening, catalyst titration
Purity AssessmentHPLC (C18, UV detection), GC-MS (DB-WAX column)N/A
Computational ValidationElectrostatic potential mapping, transition state modeling (Gaussian 09)

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